molecular formula C24H21ClN2O4S2 B4309271 2-CHLORO-5-(METHYLSULFANYL)-N-[8-(1-PYRROLIDINYLSULFONYL)DIBENZO[B,D]FURAN-3-YL]BENZAMIDE

2-CHLORO-5-(METHYLSULFANYL)-N-[8-(1-PYRROLIDINYLSULFONYL)DIBENZO[B,D]FURAN-3-YL]BENZAMIDE

Cat. No.: B4309271
M. Wt: 501.0 g/mol
InChI Key: UOYXKEPUZIHZIQ-UHFFFAOYSA-N
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Description

2-CHLORO-5-(METHYLSULFANYL)-N-[8-(1-PYRROLIDINYLSULFONYL)DIBENZO[B,D]FURAN-3-YL]BENZAMIDE is a complex organic compound that features a dibenzo[b,d]furan core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-5-(METHYLSULFANYL)-N-[8-(1-PYRROLIDINYLSULFONYL)DIBENZO[B,D]FURAN-3-YL]BENZAMIDE typically involves multiple steps, starting with the preparation of the dibenzo[b,d]furan core. This core is then functionalized with various substituents, including the chloro, methylthio, and pyrrolidin-1-ylsulfonyl groups. The final step involves the formation of the benzamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-5-(METHYLSULFANYL)-N-[8-(1-PYRROLIDINYLSULFONYL)DIBENZO[B,D]FURAN-3-YL]BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the methylthio group would yield a sulfoxide or sulfone, while substitution of the chloro group with an amine would yield an amine derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.

    Industry: It could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-CHLORO-5-(METHYLSULFANYL)-N-[8-(1-PYRROLIDINYLSULFONYL)DIBENZO[B,D]FURAN-3-YL]BENZAMIDE would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would need to be elucidated through further research.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,d]furan: The core structure of the compound.

    Dibenzo[b,d]thiophene: A sulfur analog of dibenzo[b,d]furan.

    2-chloro-5-(methylthio)benzamide: A simpler analog with similar functional groups.

Uniqueness

2-CHLORO-5-(METHYLSULFANYL)-N-[8-(1-PYRROLIDINYLSULFONYL)DIBENZO[B,D]FURAN-3-YL]BENZAMIDE is unique due to its combination of functional groups and the dibenzo[b,d]furan core. This combination gives it distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-chloro-5-methylsulfanyl-N-(8-pyrrolidin-1-ylsulfonyldibenzofuran-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O4S2/c1-32-16-5-8-21(25)20(13-16)24(28)26-15-4-7-18-19-14-17(6-9-22(19)31-23(18)12-15)33(29,30)27-10-2-3-11-27/h4-9,12-14H,2-3,10-11H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYXKEPUZIHZIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)Cl)C(=O)NC2=CC3=C(C=C2)C4=C(O3)C=CC(=C4)S(=O)(=O)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-CHLORO-5-(METHYLSULFANYL)-N-[8-(1-PYRROLIDINYLSULFONYL)DIBENZO[B,D]FURAN-3-YL]BENZAMIDE
Reactant of Route 2
Reactant of Route 2
2-CHLORO-5-(METHYLSULFANYL)-N-[8-(1-PYRROLIDINYLSULFONYL)DIBENZO[B,D]FURAN-3-YL]BENZAMIDE
Reactant of Route 3
Reactant of Route 3
2-CHLORO-5-(METHYLSULFANYL)-N-[8-(1-PYRROLIDINYLSULFONYL)DIBENZO[B,D]FURAN-3-YL]BENZAMIDE
Reactant of Route 4
Reactant of Route 4
2-CHLORO-5-(METHYLSULFANYL)-N-[8-(1-PYRROLIDINYLSULFONYL)DIBENZO[B,D]FURAN-3-YL]BENZAMIDE
Reactant of Route 5
2-CHLORO-5-(METHYLSULFANYL)-N-[8-(1-PYRROLIDINYLSULFONYL)DIBENZO[B,D]FURAN-3-YL]BENZAMIDE
Reactant of Route 6
2-CHLORO-5-(METHYLSULFANYL)-N-[8-(1-PYRROLIDINYLSULFONYL)DIBENZO[B,D]FURAN-3-YL]BENZAMIDE

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